2-Thiothinone hydrochloride
Overview
Description
2-Thiothinone hydrochloride (2-TTHCl) is an organic compound and a synthetic derivative of thiothinone, which is a naturally occurring compound found in the leaves of certain plants. 2-TTHCl is an important research tool for scientists, as it has been used in many scientific studies, including those involving biochemical and physiological effects. In
Scientific Research Applications
Photodynamic Therapy Potential
2-Thiothymine shows promise as a photosensitizer in cancer photodynamic therapy (PDT). It exhibits a high quantum yield of intersystem crossing to its lowest triplet state, contrasting with thymine's behavior, which dissipates energy via internal conversion. This distinct photophysical behavior, attributed to a heavy-atom effect, is potentially tunable for photophysical control in 2-thiothymine (Cui & Fang, 2013).
Chemical Reactivity and Derivatives
2-Thiothymine undergoes various chemical reactions, forming diverse derivatives. S-alkylation with halo compounds like methyl and ethyl iodides produces S-alkyl derivatives. These derivatives have been further transformed into other compounds, showcasing the chemical versatility of 2-thiothymine (Youssef & Youssef, 2003).
Ultrafast Dynamics in Aqueous Solutions
The ultrafast and efficient intersystem crossing dynamics of 2-thiothymine in aqueous solutions have been studied, suggesting its potential in photo-chemotherapeutic applications. This is due to its efficient population of the triplet state upon UV excitation (Pollum & Crespo-Hernández, 2014).
Triplet-State Dynamics
Studies on the triplet-state dynamics of 2-thiothymine reveal insights into its internal conversion and intersystem crossing dynamics, essential for understanding its photophysical properties. This research is crucial for potential applications in photochemistry and phototherapy (Ullrich et al., 2022).
properties
IUPAC Name |
2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZHFBWZOILAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiothinone hydrochloride | |
CAS RN |
54817-67-3 | |
Record name | 2-Thiothinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-THIOTHINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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